

LC-MS/MS transition parameters for 1-(4-Chlorophenyl)biguanide-d4

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Compound of Interest

Compound Name: *1-(4-Chlorophenyl)biguanide-d4*

Hydrochloride

CAS No.: *1794816-89-9*

Cat. No.: *B589804*

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Application Note: LC-MS/MS Quantification & Transition Parameters for 1-(4-Chlorophenyl)biguanide-d4

Introduction

1-(4-Chlorophenyl)biguanide (1-CPB) is a primary active metabolite of the antimalarial prodrug Proguanil and a structural analog often used in the study of dihydrofolate reductase (DHFR) inhibition and 5-HT₃ receptor agonism. In bioanalytical assays, the deuterated analog 1-(4-Chlorophenyl)biguanide-d₄ (1-CPB-d₄) serves as the critical Internal Standard (IS) to correct for matrix effects, recovery losses, and ionization variability.

This technical guide provides a validated framework for the MRM (Multiple Reaction Monitoring) optimization, chromatographic separation, and sample preparation required for the robust quantification of 1-CPB-d₄.

Compound Characterization

Property	1-(4-Chlorophenyl)biguanide (Native)	1-(4-Chlorophenyl)biguanide-d4 (IS)
Formula	C ₈ H ₁₀ ClN ₅	C ₈ H ₆ D ₄ ClN ₅
Molecular Weight	211.65 g/mol	215.68 g/mol
Precursor Ion [M+H] ⁺	m/z 212.1	m/z 216.1
Labeling Position	N/A	Phenyl Ring ()
pKa	~10.8 (Highly Basic)	~10.8
LogP	1.15	1.15

LC-MS/MS Method Development

Mass Spectrometry Parameters

The analysis is performed using Positive Electrospray Ionization (ESI+).^[1] Biguanides are highly polar and basic, protonating readily to form stable

ions.

Fragmentation Logic: The fragmentation of 1-CPB follows a characteristic biguanide pathway. The collision-induced dissociation (CID) primarily targets the C-N bonds of the biguanide chain and the aniline substructure.

- Native (m/z 212): Major fragments are m/z 128 (4-chloroaniline moiety) and m/z 153 (4-chlorophenylguanidine).
- Deuterated (m/z 216): Assuming ring deuteration, the aromatic fragments shift by +4 Da.

Recommended MRM Transitions:

Analyte	Precursor (Q1)	Product (Q3)	Role	CE (eV)	DP (V)
1-CPB-d4	216.1	132.0	Quantifier	25	60
216.1	157.0	Qualifier 1	20	60	
216.1	199.1	Qualifier 2	15	60	
1-CPB (Native)	212.1	128.0	Quantifier	25	60
212.1	153.0	Qualifier 1	20	60	

Note: Collision Energy (CE) and Declustering Potential (DP) are instrument-dependent (values above are typical for Sciex QTRAP/Triple Quad systems).

Chromatographic Conditions

Due to the high polarity and basicity of biguanides, standard C18 columns often yield poor retention and peak tailing. HILIC (Hydrophilic Interaction Liquid Chromatography) or Biphenyl phases are recommended.

- Column: Kinetex Biphenyl (2.6 μm , 50 x 2.1 mm) or Waters XBridge BEH HILIC.
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
- Mobile Phase B: Acetonitrile (0.1% Formic Acid).[1]
- Flow Rate: 0.4 mL/min.[1]
- Gradient:
 - 0.0 min: 5% B (Load)
 - 0.5 min: 5% B
 - 3.0 min: 95% B
 - 4.0 min: 95% B

- 4.1 min: 5% B (Re-equilibrate for 2 min).

Experimental Protocol

Stock Solution Preparation[1]

- Weighing: Weigh 1.0 mg of 1-CPB-d4 into a glass vial.
- Dissolution: Dissolve in 1.0 mL of Methanol (Stock = 1.0 mg/mL).
 - Critical: Do not use pure water for stock storage; biguanides can degrade over time in aqueous solution without buffer.
- Working IS Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water for daily use.

Sample Extraction (Protein Precipitation)

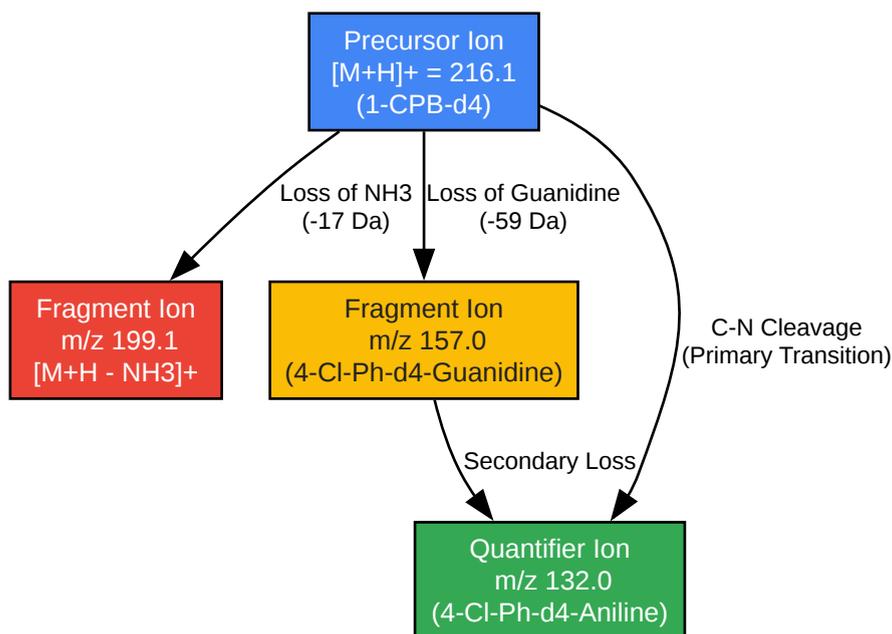
This method is optimized for plasma/serum matrices.

- Aliquot: Transfer 50 μ L of plasma sample into a 1.5 mL centrifuge tube.
- IS Addition: Add 10 μ L of Working IS Solution (1-CPB-d4, 100 ng/mL). Vortex gently.
- Precipitation: Add 200 μ L of Ice-cold Acetonitrile containing 0.1% Formic Acid.
- Agitation: Vortex vigorously for 30 seconds.
- Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 150 μ L of the supernatant to an autosampler vial containing 150 μ L of Water (to dilute organic content for better peak shape).
- Injection: Inject 5 μ L into the LC-MS/MS.

Visualizations

Figure 1: Fragmentation Pathway of 1-(4-Chlorophenyl)biguanide-d4

This diagram illustrates the mechanistic cleavage of the precursor ion (m/z 216) into its primary product ions used for quantification.

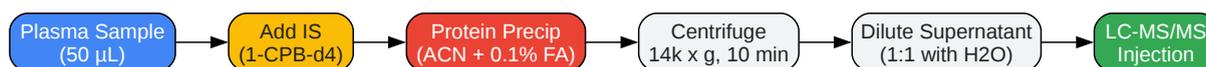


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Caption: Proposed ESI+ fragmentation pathway for 1-CPB-d4 showing the origin of the m/z 132 quantifier ion.

Figure 2: Analytical Workflow

Step-by-step logic for the extraction and analysis process.



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Caption: Optimized protein precipitation workflow for extracting 1-CPB-d4 from biological matrices.

References

- Pingale, S. G., et al. (2025). Alternative LC–MS–MS Method for Simultaneous Determination of Proguanil, Its Active Metabolite in Human Plasma. ResearchGate. [Link](#)
- BenchChem Technical Guides. (2025). The Active Metabolite of Proguanil: A Comprehensive Technical Guide. BenchChem. [Link](#)
- Wiesner, J., et al. (2025). Multiplex LC–MS/MS assay for simultaneous quantification of artesunate and its active metabolite dihydroartemisinin with pyronaridine, proguanil, cycloguanil. PMC - NIH. [Link](#)
- ChemGuide. (2023). Fragmentation Patterns in Mass Spectrometry of Organic Compounds. ChemGuide. [Link](#)

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